
2-Amino-2-(2-chloro-6-(trifluoromethyl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-chloro-6-(trifluoromethyl)phenyl)acetic acid is an organic compound characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-6-(trifluoromethyl)phenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-(trifluoromethyl)benzaldehyde and glycine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Steps: The key steps include the formation of an imine intermediate followed by reduction to yield the desired amino acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-chloro-6-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
2-Amino-2-(2-chloro-6-(trifluoromethyl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-chloro-6-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups can enhance its lipophilicity and membrane permeability. These properties contribute to its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-chloro-4-(trifluoromethyl)phenyl)acetic acid
- 2-Amino-2-(2-bromo-6-(trifluoromethyl)phenyl)acetic acid
- 2-Amino-2-(2-chloro-6-(difluoromethyl)phenyl)acetic acid
Uniqueness
2-Amino-2-(2-chloro-6-(trifluoromethyl)phenyl)acetic acid is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H7ClF3NO2 |
|---|---|
Molecular Weight |
253.60 g/mol |
IUPAC Name |
2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H7ClF3NO2/c10-5-3-1-2-4(9(11,12)13)6(5)7(14)8(15)16/h1-3,7H,14H2,(H,15,16) |
InChI Key |
XNZXHYUDGNNBJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


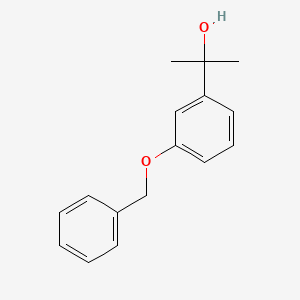
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid](/img/structure/B13569217.png)
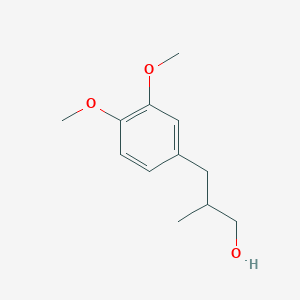
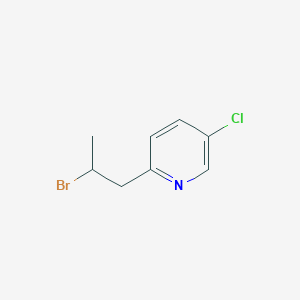

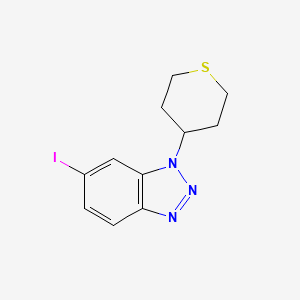
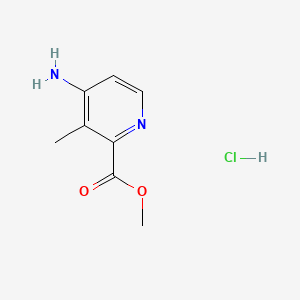
![6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13569266.png)
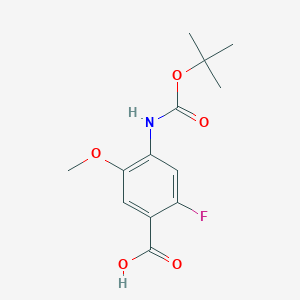

![1-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13569281.png)

![Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13569296.png)
![[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13569299.png)
